4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a 1,3-phenylenebis(oxy) linkage and two 6-chloro-1,3,5-triazin-2-amine groups. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) typically involves the reaction of 1,3-phenylenebis(oxy) with 6-chloro-1,3,5-triazin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.
Scientific Research Applications
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The triazine rings play a crucial role in these interactions, as they can form stable complexes with various biomolecules. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 4,4’-[1,3-Phenylenebis(oxy)]bis(benzenamine)
- 6-Chloro-1,3,5-triazine-2,4-diamine
Uniqueness
4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is unique due to its dual triazine rings and the 1,3-phenylenebis(oxy) linkage. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
63562-27-6 |
---|---|
Molecular Formula |
C12H8Cl2N8O2 |
Molecular Weight |
367.15 g/mol |
IUPAC Name |
4-[3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenoxy]-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl2N8O2/c13-7-17-9(15)21-11(19-7)23-5-2-1-3-6(4-5)24-12-20-8(14)18-10(16)22-12/h1-4H,(H2,15,17,19,21)(H2,16,18,20,22) |
InChI Key |
BEAHXDJQVQFBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)OC3=NC(=NC(=N3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.